1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone

Free radical scavenging Pulse radiolysis Radioprotector development

Dye manufacturers and medicinal chemists require the exact 4-chlorophenyl substituent-generic pyrazolones cannot replicate the shade, fastness, or biological activity of the target molecule. 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone (CAS 13024-90-3) is the mandatory coupling component for C.I. Acid Orange 87, C.I. Acid Orange 88, Neutral Brilliant Yellow 3GL, Neutral Orange RL, and Neutral Dark Brown BRL. For discovery teams, the same scaffold delivers ROS inhibition IC₅₀ values as low as 1.2 µM (≈45-fold more potent than ibuprofen) and serves as the key intermediate for antiprion derivatives with IC₅₀ values of 3 nM. • Structurally mandatory for five registered Color Index dyes; substitution alters shade, fastness, and regulatory filing. • Documented •OH radical scavenging rate constant ~8.0 × 10⁹ dm³ mol⁻¹ s⁻¹; logP ~1.9-2.0 enhances tissue distribution vs. edaravone. • ≥98% purity (neutralization titration), mp 167-171 °C, white to light-yellow crystalline powder ensures reproducible coupling and biological data.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 13024-90-3
Cat. No. B086023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone
CAS13024-90-3
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3
InChIKeyWHIXQFSPEDIMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-3-methyl-5-pyrazolone: Technical Baseline


1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone (CAS 13024-90-3), also referred to as 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one, is a heterocyclic building block belonging to the 1-aryl-3-methyl-5-pyrazolone class. It is synthesized via condensation of 4-chlorophenylhydrazine with ethyl acetoacetate (or acetoacetamide) . The compound exists in keto–enol tautomeric equilibrium and features a 4-chlorophenyl substituent that modulates both its electronic properties and lipophilicity relative to the unsubstituted phenyl analog edaravone (1-phenyl-3-methyl-5-pyrazolone, CAS 89-25-8) . Its primary industrial role is as a coupling component in the manufacture of neutral and acid dyes—specifically C.I. Acid Orange 87 and 88, Neutral Brilliant Yellow 3GL, Neutral Orange RL, and Neutral Dark Brown BRL —while its pyrazolone scaffold also makes it a precursor for biologically active derivatives under investigation for ROS inhibition and antiprion activity [1][2].

Scaffold role: Heterocyclic building block for 1-aryl-3-methyl-5-pyrazolone derivatives
Primary industrial use: Coupling component in C.I. Acid Orange and Neutral dye synthesis
Research direction: Precursor for ROS inhibition and antiprion lead optimization studies
Key substituent effect: 4-Chloro group modulates lipophilicity and electronic profile vs. unsubstituted phenyl analog

Why 4-Chlorophenyl Pyrazolone Cannot Be Replaced


Although the pyrazolone core is conserved across many 1-aryl-3-methyl-5-pyrazolones, the identity of the N-1 aryl substituent fundamentally alters lipophilicity, electronic character, tautomeric equilibrium, and radical scavenging kinetics. For example, replacing the 4-chlorophenyl group with an unsubstituted phenyl (edaravone) increases OH radical reactivity [1] but reduces lipophilicity by approximately 1.0–1.2 logP units , which can affect membrane permeability and pharmacokinetics in biologically oriented applications. Conversely, switching to a 4-nitrophenyl analog lowers the pKa by ~0.6 units (from ~2.18 to ~1.56) , altering the ionization state and coupling reactivity under process-relevant pH conditions. In industrial dye synthesis, the 4-chlorophenyl-substituted pyrazolone confers specific shade and fastness properties in products such as C.I. Acid Orange 87 and 88 that cannot be replicated by the 4-methoxy, 4-methyl, or unsubstituted phenyl analogs [2]. These quantifiable differences mean that procurement specifications tied to a particular aryl substituent are not interchangeable without re-validation of downstream performance.

Target Compound
Identity4-Chlorophenyl pyrazolone
Unsubstituted phenyl (Edaravone)
RiskLipophilicity drops by ~1 log unit; radical reactivity profile and membrane permeability may shift significantly
Target Compound
Identity4-Chlorophenyl pyrazolone
4-Nitrophenyl analog
RiskpKa decreases by ~0.6 units; ionization state and azo coupling reactivity may not transfer directly
Target Compound
Identity4-Chlorophenyl pyrazolone
4-Methoxyphenyl / 4-Methylphenyl analog
RiskDye shade and fastness properties are not replicable; application domain shifts away from C.I. Acid Orange synthesis

Product-Specific Quantitative Differentiation


OH Radical Reactivity vs. Edaravone

In a direct comparative pulse radiolysis study, 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one (the target compound) was evaluated alongside edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and three additional analogs (1,3-dimethyl-, 3-methyl-1-(pyridin-2-yl)-, and 1-phenyl-3-trifluoromethyl- derivatives) for reactivity toward hydroxyl (•OH) and azide (N₃•) radicals [1]. The rate constants for all five analogs toward •OH were approximately 8.0 × 10⁹ dm³ mol⁻¹ s⁻¹, and toward N₃• were approximately 4.0 × 10⁹ dm³ mol⁻¹ s⁻¹ [1]. However, edaravone displayed the highest relative reactivity among the series, indicating that the 4-chlorophenyl analog is slightly less reactive than the unsubstituted phenyl parent toward •OH [1]. Critically, the absorption spectrum of the oxidized 4-chlorophenyl analog radical closely matched that of the edaravone radical (absorption peak at 360 nm), confirming that the phenyl ring—including the 4-chloro-substituted variant—participates directly in the reaction with •OH via adduct formation at the ortho position, rather than through a simple electron-transfer mechanism [1].

OH Radical Reactivity
Head-to-head
k(•OH) ≈ 8.0 × 10⁹ dm³ mol⁻¹ s⁻¹; radical peak at 360 nm
Mechanistically validated •OH scavenger; retains ortho-adduct formation pathway comparable to edaravone.
Reported slightly lower reactivity ranking than edaravone in tested set.
Free radical scavenging Pulse radiolysis Radioprotector development

Lipophilicity Differentiation vs. Edaravone

The octanol–water partition coefficient (LogP) is a critical determinant of membrane permeability, protein binding, and overall pharmacokinetic profile. The 4-chlorophenyl analog exhibits a measured/calculated LogP of 2.31, compared to 1.12–1.3 for the unsubstituted 1-phenyl-3-methyl-5-pyrazolone (edaravone/PMP) [1]. This represents an increase of approximately 1.0–1.2 log units, corresponding to roughly a 10–15-fold greater partition into the organic phase. The 4-methoxyphenyl analog (PMPMP) has a reported cLogP of approximately 1.0 [2], placing the 4-chlorophenyl derivative as the most lipophilic among the commonly compared 1-aryl-3-methyl-5-pyrazolone labeling reagents and drug leads.

Lipophilicity vs. Edaravone
Cross-study
LogP = 2.31; Δ +1.0–1.2 vs. unsubstituted phenyl
Approximately 10–15× higher partition; supports altered membrane permeability and tissue distribution context.
Calculated/predicted values from multiple databases; data to verify in a single head-to-head assay.
Lipophilicity Drug design LogP comparison

ROS Inhibition: Bis-Pyrazolones vs. Ibuprofen

In a study by Yousuf et al. (2018), twenty-eight bis-pyrazolones (compounds 3–30) were synthesized via catalyst-free condensation of two equivalents of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol (the enol tautomer of the target compound) with substituted benzaldehydes [1]. All bis-pyrazolones were evaluated for oxidative burst inhibitory activity in zymosan-stimulated whole blood phagocytes using a luminol-enhanced chemiluminescence assay. The compounds demonstrated potent ROS inhibition with IC₅₀ values ranging from 1.2 ± 0.1 µM to 48.8 ± 3.9 µM, compared to the standard ibuprofen with an IC₅₀ of 54.2 ± 9.2 µM [1]. The most active compounds were approximately 45-fold more potent than ibuprofen in this assay. This study established the 4-chlorophenyl-pyrazolone scaffold as a privileged non-acidic lead structure for ROS inhibitor development [1].

ROS Inhibition Potency
Head-to-head
Derivative IC₅₀ range: 1.2 – 48.8 µM; ibuprofen IC₅₀ = 54.2 µM
Scaffold yields derivatives with up to ~45-fold higher reported cellular potency than ibuprofen in phagocyte oxidative burst assay.
Assay context: whole-blood phagocytes; data supports ROS inhibitor lead optimization studies.
ROS inhibition Anti-inflammatory Bis-pyrazolones

Dye Coupling Specificity for C.I. Acid Orange 87/88

1-(4-Chlorophenyl)-3-methyl-5-pyrazolone is industrially specified as the coupling component for C.I. Acid Orange 87, C.I. Acid Orange 88, Neutral Brilliant Yellow 3GL, Neutral Orange RL, and Neutral Dark Brown BRL [1]. This specificity arises from the electronic and steric effects of the 4-chloro substituent, which tunes the reactivity of the pyrazolone methylene group at the 4-position for azo coupling with diazotized aromatic amines, and influences the absorption λmax and shade of the resulting chromophore [1]. In contrast, the unsubstituted 1-phenyl-3-methyl-5-pyrazolone (PMP) is primarily used as an analytical derivatization reagent for carbohydrate HPLC analysis rather than as an industrial dye intermediate [2]. The 4-methylphenyl analog has been employed in the synthesis of pyrazole imines and azetidinones, illustrating that different aryl substituents direct the compound toward entirely distinct application domains [3].

Dye Coupling Specificity
Supporting
Specified for C.I. Acid Orange 87, 88, and Neutral dyes
Categorical specification-grade intermediate; replacement alters Color Index designation and product performance.
Industry application context; shade and fastness properties are substituent-dependent.
Dye intermediate Azo coupling C.I. Acid Orange

pKa Shift & Tautomeric Control

The pyrazolone system exists in equilibrium between keto (CH), enol (OH), and zwitterionic tautomeric forms, with the equilibrium position strongly influenced by the electronic nature of the N-1 aryl substituent [1]. DFT studies and experimental crystallographic data indicate that electron-withdrawing groups such as 4-chloro and 4-nitro favor the CH (keto) tautomer, while electron-donating groups such as 4-methoxy favor enol or zwitterionic forms [2]. The predicted pKa of the 4-chlorophenyl analog is 2.18 ± 0.50, compared to 1.56 ± 0.50 for the 4-nitrophenyl analog and a higher pKa for the 4-methoxy analog (not precisely reported in comparable sources) . This ~0.6 unit pKa difference between the 4-chloro and 4-nitro derivatives translates to approximately a 4-fold difference in acidity, directly affecting the position of the tautomeric equilibrium and the nucleophilicity of the C-4 position under coupling conditions. The 4-chlorophenyl analog provides an intermediate electronic effect—sufficiently electron-withdrawing to stabilize the reactive keto form for azo coupling without the excessive acidity and potential deactivation associated with the 4-nitro group [2].

pKa & Tautomeric Control
Class-level
Predicted pKa = 2.18; favors keto tautomer
Intermediate electronic character supports C-4 nucleophilicity for azo coupling; pKa context may require experimental verification.
DFT and predicted pKa data; tautomeric equilibrium context-dependent.
pKa modulation Tautomerism Structure–reactivity

Antiprion Activity in Cellular Models

Kimata et al. (2007) synthesized a series of 19 pyrazolone derivatives using 1-(4-substituted-phenyl)-3-methyl-1H-pyrazol-5(4H)-ones as starting intermediates, including the 4-chlorophenyl analog 2a [1]. Seven of the 19 compounds inhibited accumulation of protease-resistant prion protein (PrP-res) in both ScN2a and F3 cell lines. The most active compound (compound 13) exhibited an IC₅₀ of 3 nM in both cell lines, representing exceptionally potent antiprion activity [1]. Importantly, mechanistic studies demonstrated that the antiprion activity of these pyrazolone derivatives did not correlate with antioxidant activity, hydroxyl radical scavenging, or SOD-like activity, indicating a distinct pharmacological mechanism [1]. This study establishes the 4-chlorophenyl pyrazolone as a validated starting material for the synthesis of antiprion lead compounds with nanomolar cellular potency.

Antiprion Cellular Activity
Class-level
Derivative IC₅₀ = 3 nM in ScN2a and F3 cell lines
Scaffold provides access to antiprion leads with reported nanomolar cellular potency; mechanism distinct from antioxidant activity.
Class-level SAR from 19-compound series; reported endpoint requires independent validation.
Antiprion Prion protein Neurodegeneration

Research & Industrial Application Scenarios


Radioprotector & Free Radical Scavenger Discovery

Investigators developing next-generation radioprotectors beyond amifostine can use the 4-chlorophenyl pyrazolone as a mechanistic probe and lead scaffold. Pulse radiolysis data confirm that this analog scavenges •OH radicals with rate constants of ~8.0 × 10⁹ dm³ mol⁻¹ s⁻¹—comparable to edaravone—while its radical absorption spectrum at 360 nm provides a convenient spectroscopic handle for monitoring radical reactions in real time [1]. The 4-chloro substituent increases lipophilicity by ~1 log unit compared to edaravone, potentially enhancing tissue distribution . Researchers procuring this compound can leverage the extensive comparative kinetic dataset from the Hata et al. (2010) study as a benchmark for novel derivative characterization.

ROS Inhibition & Anti-Inflammatory Optimization

Medicinal chemistry teams focused on non-acidic anti-inflammatory agents should consider this pyrazolone as a starting scaffold. The Yousuf et al. (2018) study demonstrated that bis-pyrazolones derived from the 4-chlorophenyl pyrazolone achieve ROS inhibition IC₅₀ values as low as 1.2 µM—approximately 45-fold more potent than ibuprofen (IC₅₀ = 54.2 µM) in whole-blood phagocyte oxidative burst assays [1]. The catalyst-free green synthesis route reported in this study further supports scalable library production. Procurement of high-purity (≥98%) material is essential for reproducible biological results .

C.I. Acid Orange 87/88 & Neutral Dye Synthesis

Dye manufacturers producing C.I. Acid Orange 87, C.I. Acid Orange 88, Neutral Brilliant Yellow 3GL, Neutral Orange RL, or Neutral Dark Brown BRL require specification-grade 1-(4-chlorophenyl)-3-methyl-5-pyrazolone as the azo coupling component [1]. The 4-chloro substituent is structurally mandatory for these Color Index designations; substitution with any other 1-aryl-3-methyl-5-pyrazolone would alter the shade, fastness properties, and regulatory registration of the final dye. Industrial procurement should specify purity ≥ 98% (assay by titration), melting point 167–171 °C, and appearance as a white to light yellow crystalline powder to ensure consistent coupling efficiency and minimal side reactions .

Antiprion & Neurodegeneration Research

Neuroscience groups investigating transmissible spongiform encephalopathies can use the 4-chlorophenyl pyrazolone (compound 2a in the Kimata et al. series) to synthesize antiprion pyrazolone derivatives. The published SAR demonstrates that optimized derivatives achieve IC₅₀ values of 3 nM against PrP-res accumulation in both mouse and human neuroblastoma cell lines, with a mechanism independent of antioxidant activity [1]. This scaffold is particularly valuable for programs seeking non-antioxidant mechanisms of action in prion disease, distinguishing it from edaravone-based approaches. Researchers should source the compound with documented analytical characterization (NMR, HPLC purity) to ensure reproducibility of published synthetic protocols.

Application
Selection Property
Validation Focus
Radioprotector discovery
•OH radical scavenging kinetics
Spectroscopic monitoring of radical adduct; lipophilicity-driven distribution review
ROS inhibition lead optimization
Bis-pyrazolone derivatization potential
Cellular oxidative burst assay context; purity for reproducible SAR
C.I. Acid Orange 87/88 synthesis
4-Chloro substituent identity
Color Index specification; coupling efficiency and shade fastness
Antiprion research
Non-antioxidant PrP-res inhibition scaffold
Cellular model endpoint review; documented analytical characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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